Methyl 2-bromo-2-(4-cyanophenyl)acetate
Description
Contextualization of α-Halocarbonyl Compounds in Advanced Organic Synthesis
Alpha-halocarbonyl compounds are a class of organic molecules characterized by a halogen atom bonded to the carbon atom immediately adjacent to a carbonyl group (the α-carbon). fiveable.mewikipedia.org This structural arrangement significantly influences the compound's reactivity, making the α-carbon highly susceptible to nucleophilic attack. The presence of the electron-withdrawing carbonyl group and the halogen atom makes the α-hydrogen acidic and enhances the electrophilicity of the α-carbon, rendering these compounds potent alkylating agents. wikipedia.orgjove.com
The synthesis of α-halocarbonyls is typically achieved through the reaction of carbonyl compounds with halogenating agents. wikipedia.org This process, known as α-halogenation, is a fundamental transformation in organic synthesis that introduces a versatile functional group for subsequent chemical modifications. fiveable.me These modifications are extensive and include:
Nucleophilic Substitution: The halogen acts as a good leaving group, allowing for the introduction of a wide variety of nucleophiles at the α-position. This is a common strategy for forming new carbon-carbon and carbon-heteroatom bonds. jove.com
Formation of Heterocycles: α-Halocarbonyls are key precursors in the synthesis of numerous heterocyclic systems, such as thiazoles, imidazoles, and oxazoles, which are prevalent in medicinal chemistry. nih.govrsc.org
Rearrangement Reactions: They participate in classic name reactions like the Favorskii rearrangement, where treatment with a base leads to the formation of a rearranged carboxylic acid derivative. wikipedia.org
Cross-Coupling Reactions: Modern catalytic methods enable the cross-coupling of α-halo carbonyl compounds with various partners, such as aryl metal reagents, to form α-aryl carboxylic acid derivatives. organic-chemistry.org
Due to their versatile reactivity, α-halocarbonyls are considered privileged building blocks in the construction of complex organic molecules, including natural products and pharmaceutical agents. researchgate.net
Significance of the 4-Cyanophenyl Moiety in Chemical Design and Application
The 4-cyanophenyl group, also known as a p-cyanophenyl group, is an aromatic moiety where a cyano (-C≡N) group is attached to a benzene (B151609) ring at the para position. The cyano group is strongly electron-withdrawing and can participate in hydrogen bonding, which significantly influences the electronic properties, reactivity, and intermolecular interactions of the parent molecule.
This moiety is of great interest in several areas of chemical science:
Medicinal Chemistry: The 4-cyanophenyl group is a common feature in the structure of many biologically active compounds. Its inclusion can enhance binding affinity to biological targets and improve pharmacokinetic properties. For example, it is found in various compounds investigated for their potential as anticancer agents and enzyme inhibitors. nih.govontosight.ai N-(4-Cyanophenyl)glycine is a known key intermediate in the synthesis of the anticoagulant drug Dabigatran etexilate. nbinno.com
Materials Science: The rigid, polar nature of the cyanophenyl group makes it a valuable component in the design of liquid crystals and other organic materials with specific electronic and optical properties.
Synthetic Chemistry: The cyano group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to form heterocyclic rings, providing further avenues for molecular elaboration.
The strategic placement of the 4-cyanophenyl moiety within a molecule can thus be used to fine-tune its chemical and biological properties, making it a valuable component in rational drug design and materials engineering.
Overview of Methyl 2-bromo-2-(4-cyanophenyl)acetate as a Versatile Synthetic Building Block
This compound integrates the key features of both an α-halocarbonyl compound and a molecule bearing a 4-cyanophenyl moiety. This bifunctional nature makes it a highly valuable and versatile building block in organic synthesis. nih.gov
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 134780-36-8 |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| Structure | A methyl ester with a bromine atom and a 4-cyanophenyl group attached to the α-carbon. |
The compound's utility stems from the distinct reactivity of its components:
The α-Bromo Ester Group: This site is the primary center for nucleophilic substitution reactions. The bromine atom can be readily displaced by a wide range of nucleophiles, enabling the construction of new bonds at the benzylic position. This reactivity is central to its function as an intermediate for introducing the (4-cyanophenyl)methyl acetate (B1210297) fragment into a target molecule.
The 4-Cyanophenyl Group: This moiety imparts specific electronic and steric properties to the molecule and serves as a handle for further transformations. For instance, the cyano group can be converted into other functional groups in later synthetic steps.
The combination of these features allows for the use of this compound in multi-step syntheses to create complex molecular architectures. For example, analogous compounds like α-bromo-4-cyanoacetophenone are used in cyclization reactions to form 4-cyanophenyl-substituted thiazoles, which have shown promising anticancer activity. nih.govrsc.org This highlights the potential of this compound as a precursor for libraries of novel compounds with potential applications in pharmaceutical and materials science research.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-2-(4-cyanophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9(11)8-4-2-7(6-12)3-5-8/h2-5,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILGZRRSMPASHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885953-33-3 | |
| Record name | methyl 2-bromo-2-(4-cyanophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 2 Bromo 2 4 Cyanophenyl Acetate and Analogues
Direct Bromination Strategies
Direct bromination involves the introduction of a bromine atom at the alpha (α) position of the ester group on the precursor molecule, methyl (4-cyanophenyl)acetate. This approach is often favored for its atom economy and directness.
Radical Bromination Protocols for α-Functionalization (e.g., N-Bromosuccinimide mediated)
One of the most common methods for α-bromination of carbonyl compounds, including esters with an adjacent benzylic hydrogen, is the Wohl-Ziegler reaction. wikipedia.orgmasterorganicchemistry.com This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄). The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (UV light). wikipedia.org
The mechanism proceeds via a free radical chain reaction. The initiator generates a small number of bromine radicals (Br•) from NBS. These radicals then abstract the benzylic hydrogen from the α-carbon of methyl (4-cyanophenyl)acetate. The benzylic position is particularly susceptible to radical formation due to the resonance stabilization afforded by the adjacent phenyl ring. The resulting benzylic radical then reacts with a molecule of NBS to form the desired product, Methyl 2-bromo-2-(4-cyanophenyl)acetate, and a succinimidyl radical, which continues the chain reaction. The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions such as the addition of bromine to the aromatic ring. masterorganicchemistry.com
Table 1: Typical Conditions for Wohl-Ziegler Bromination
| Reagent | Initiator | Solvent | Conditions |
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄, Cyclohexane | Reflux, UV irradiation |
Exploration of Alternative Halogenation Reagents and Conditions
While NBS is a highly effective reagent, research has explored other halogenating agents to improve yield, selectivity, or environmental friendliness. Some alternatives include:
Pyridinium (B92312) Tribromide: This solid reagent is easier to handle than liquid bromine and can effectively brominate the α-position of aryl acetic acids, which are precursors to the target ester. researchgate.netbohrium.com
Bromodimethylsulfonium bromide: This reagent has been shown to be effective for the regioselective α-monobromination of related dicarbonyl compounds. organic-chemistry.org
Polymer-supported Reagents: Reagents like polymer-supported pyridinium bromide perbromide offer advantages in terms of simplified purification, as the spent reagent can be removed by simple filtration. rsc.org This aligns with the principles of green chemistry by reducing waste.
The choice of reagent and conditions often depends on the specific substrate and the desired scale of the reaction, with each offering a different balance of reactivity, selectivity, and handling convenience.
Derivatization from Precursor Molecules
An alternative to direct bromination is a multi-step approach where the final molecule is assembled from precursors that already contain some of the required functional groups.
Esterification of α-Bromo-α-(4-cyanophenyl)acetic Acid Derivatives
This synthetic route involves the initial synthesis of 2-bromo-2-(4-cyanophenyl)acetic acid, followed by its esterification. The α-bromination of the parent carboxylic acid, 4-cyanophenylacetic acid, can be achieved using methods similar to the Hell-Volhard-Zelinsky reaction or newer catalytic methods. researchgate.net
Once the α-bromo acid is obtained, it can be converted to the methyl ester via several standard esterification procedures. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.comwikipedia.org The mixture is typically heated to reflux to drive the equilibrium towards the product.
Table 2: Fischer Esterification of α-Bromo Arylacetic Acids
| Substrate | Alcohol | Catalyst | Conditions | Product |
| α-Bromo-α-(4-cyanophenyl)acetic acid | Methanol | H₂SO₄ (conc.) | Reflux | This compound |
| α-Bromo(2-chloro)phenyl acetic acid google.com | Methanol | H₂SO₄ (conc.) | Reflux | Methyl α-bromo(2-chloro)phenylacetate |
Introduction of the Cyano Group in α-Bromophenylacetates
Another derivatization strategy involves introducing the cyano group onto an aromatic ring that is already part of an α-bromoester framework. This pathway could start from a precursor like methyl 2-bromo-2-(4-bromophenyl)acetate. The key step is the conversion of the aryl bromide to an aryl nitrile.
This transformation is commonly achieved through a nucleophilic substitution reaction, often catalyzed by a transition metal. The Rosenmund-von Braun reaction, which uses copper(I) cyanide (CuCN), is a classic method for this purpose. Modern variations may employ palladium or nickel catalysts with various cyanide sources, such as potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂), which can offer milder reaction conditions and broader functional group tolerance. beilstein-journals.org The success of this route depends on the selective reaction at the aryl bromide position without affecting the α-bromo ester functionality.
Emerging and Sustainable Synthetic Routes
In line with the growing emphasis on sustainable chemistry, new methods for the synthesis of α-bromoesters are being developed that aim to reduce the use of hazardous reagents and minimize waste.
Photocatalysis represents a promising frontier. For instance, visible-light-driven strategies have been developed for the bromination of certain precursors to α-bromoesters. researchgate.net These methods often operate at ambient temperature and can proceed without strong chemical initiators or catalysts, using light as the driving force.
The use of bromide/bromate couples as a "green" oxybrominating reagent system is another area of active research. researchgate.net This approach can avoid the use of hazardous molecular bromine by generating the active brominating species in situ from less hazardous bromide salts. Furthermore, the development of flow chemistry processes for reactions like α-bromination can offer improved safety, control, and scalability compared to traditional batch methods.
Transition Metal-Free Approaches to α-Halocarbonyl Compounds
Transition metal-free methods for the synthesis of α-halocarbonyl compounds are highly valued for their cost-effectiveness, reduced toxicity, and simpler purification procedures. A prominent strategy in this category is the free-radical halogenation of the α-carbon of carbonyl compounds.
The Wohl-Ziegler reaction is a classic and widely employed method for the selective benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) and a radical initiator. thermofisher.comwikipedia.org This reaction proceeds via a free-radical chain mechanism. mychemblog.com The initiation step typically involves the homolytic cleavage of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or dibenzoyl peroxide, upon heating or irradiation, which then generates a bromine radical from NBS. mychemblog.com This bromine radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. The benzylic radical then reacts with a bromine source, which can be molecular bromine generated in situ from the reaction of HBr with NBS, to yield the desired α-bromo product and another bromine radical to propagate the chain reaction. mychemblog.comchem-station.com
The solvent choice is crucial in the Wohl-Ziegler reaction to avoid ionic side reactions. Nonpolar solvents like carbon tetrachloride have been traditionally used, though safer alternatives such as 1,2-dichlorobenzene (B45396) are now preferred. organic-chemistry.orgkoreascience.krgla.ac.uk
Detailed research findings have demonstrated the efficacy of this method for substrates structurally similar to this compound. For instance, the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester using NBS and AIBN in 1,2-dichlorobenzene provides the corresponding α-bromo derivative in high yield. mychemblog.comkoreascience.kr The reaction conditions for such transformations are summarized in the table below.
Table 1: Transition Metal-Free Benzylic Bromination of an Aryl Acetic Acid Ester Derivative mychemblog.comkoreascience.kr
| Substrate | Brominating Agent | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|
The selectivity of benzylic bromination over aromatic ring bromination is a key advantage of this method, particularly for electron-rich aromatic substrates. gla.ac.uk However, for substrates with strongly deactivating groups, the benzylic position is preferentially functionalized.
Photocatalytic Methods for C-X Bond Formation (e.g., C-Br)
Photocatalytic methods have emerged as a powerful and sustainable alternative for the formation of carbon-halogen bonds, offering mild reaction conditions and high selectivity. These methods utilize visible light to excite a photocatalyst, which then initiates the desired chemical transformation.
One notable approach involves the use of organic dyes, such as Eosin Y, as a photoredox catalyst. rsc.orgwpunj.edu In a typical setup for benzylic bromination, the excited state of Eosin Y can initiate a radical chain reaction. For instance, a method for the selective bromination of benzylic C-H bonds employs Eosin Y as the photocatalyst, carbon tetrabromide (CBr4) as the bromine source, and morpholine (B109124) as a reducing agent under visible light irradiation. rsc.org The reaction is believed to proceed through the formation of an N-morpholino radical, which is responsible for the initial hydrogen atom abstraction from the benzylic position. rsc.org
Another green and efficient photocatalytic approach is the visible-light-induced C(sp³)–H bromination using hydrogen bromide (HBr) in combination with an oxidant like hydrogen peroxide (H₂O₂). rsc.orgresearchgate.net This system mimics the action of haloperoxidase enzymes and allows for the generation of bromine radicals under mild, ambient conditions. This method has been successfully applied to the synthesis of various bromomethyl derivatives. rsc.org
The table below outlines representative conditions for photocatalytic benzylic bromination.
Table 2: Photocatalytic Benzylic Bromination Methodologies
| Substrate Type | Photocatalyst | Bromine Source | Additive/Solvent | Light Source | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aliphatic and Benzylic C-H | Eosin Y | CBr₄ | Morpholine / CH₂Cl₂:H₂O | Visible Light | Up to 85% | rsc.org |
These photocatalytic methods are advantageous due to their operational simplicity, use of inexpensive and readily available reagents, and avoidance of harsh reaction conditions. The ability to use visible light as a sustainable energy source further enhances their appeal for modern organic synthesis.
Organic Transformations and Reactivity of Methyl 2 Bromo 2 4 Cyanophenyl Acetate
Nucleophilic Substitution Reactions
The presence of a bromine atom at the α-position to the ester carbonyl group makes Methyl 2-bromo-2-(4-cyanophenyl)acetate an excellent substrate for nucleophilic substitution reactions. The electron-withdrawing nature of both the ester and the 4-cyanophenyl group enhances the electrophilicity of the α-carbon, facilitating the displacement of the bromide ion by a wide range of nucleophiles.
Formation of Carbon-Heteroatom Bonds (e.g., with piperazines)
This compound readily undergoes N-alkylation with nitrogen-containing nucleophiles such as piperazines. In this SN2 reaction, the nitrogen atom of the piperazine (B1678402) acts as the nucleophile, attacking the electrophilic α-carbon and displacing the bromide ion to form a new carbon-nitrogen bond. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct. The resulting products are valuable intermediates in medicinal chemistry, as the piperazine moiety is a common scaffold in pharmacologically active compounds.
The general reaction is as follows:
Reaction of this compound with a substituted piperazine.
| Entry | Piperazine Derivative | Product |
| 1 | Piperazine | Methyl 2-(4-cyanophenyl)-2-(piperazin-1-yl)acetate |
| 2 | 1-Methylpiperazine | Methyl 2-(4-cyanophenyl)-2-(4-methylpiperazin-1-yl)acetate |
| 3 | 1-Phenylpiperazine | Methyl 2-(4-cyanophenyl)-2-(4-phenylpiperazin-1-yl)acetate |
Reactivity with Diverse Carbon-Based Nucleophiles
In addition to heteroatom nucleophiles, this compound is also reactive towards a variety of carbon-based nucleophiles. These reactions are fundamental for the construction of new carbon-carbon bonds. For instance, enolates derived from malonate esters can act as carbon nucleophiles, attacking the α-carbon of the bromoester. This reaction, a variant of the malonic ester synthesis, allows for the introduction of the 4-cyanophenyl(methoxycarbonyl)methyl group onto another carbon framework, providing a route to more complex molecular architectures. Other stabilized carbanions, such as those derived from β-ketoesters or cyanoacetates, can also be employed as nucleophiles in this context.
Carbon-Carbon Bond Forming Reactions
Beyond simple nucleophilic substitutions, the reactivity of this compound extends to more sophisticated carbon-carbon bond-forming reactions, including transition metal-catalyzed cross-coupling and cyclization reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling involving aryl bromides)
While the prompt mentions Suzuki-Miyaura coupling involving aryl bromides, it is important to clarify that this compound is a benzylic bromide. The Suzuki-Miyaura cross-coupling of benzylic halides with boronic acids or their derivatives is a powerful method for the formation of diarylmethane structures. nih.gov In a typical reaction, a palladium catalyst, in the presence of a suitable ligand and a base, facilitates the coupling of the benzylic bromide with an arylboronic acid. This methodology allows for the synthesis of a wide range of diarylmethane derivatives with good functional group tolerance. nih.gov
A representative Suzuki-Miyaura coupling reaction is shown below:
Palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Product |
| 1 | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | Methyl 2-(4-cyanophenyl)-2-phenylacetate |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Methyl 2-(4-cyanophenyl)-2-(4-methoxyphenyl)acetate |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Methyl 2-(4-cyanophenyl)-2-(thiophen-3-yl)acetate |
Other cross-coupling reactions, such as the Sonogashira coupling of benzyl (B1604629) halides with terminal alkynes, can also be envisaged, providing access to propargyl-substituted aromatic compounds. wikipedia.orgthieme-connect.com
Cyclization Reactions for Heterocycle Construction (e.g., thiazole (B1198619) derivatives from α-bromo carbonyl precursors)
The α-bromo ester functionality in this compound makes it an ideal precursor for the synthesis of various heterocyclic systems. A classic example is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. mdpi.comasianpubs.org In this reaction, the thioamide acts as a binucleophile, first attacking the electrophilic α-carbon to displace the bromide, followed by cyclization and dehydration to afford the thiazole ring. This method provides a straightforward entry to 2,4-disubstituted thiazoles bearing the 4-cyanophenyl moiety, which are of interest in medicinal and materials chemistry. nih.govnih.gov
The general scheme for the Hantzsch thiazole synthesis is as follows:
Hantzsch thiazole synthesis using this compound.
| Entry | Thioamide | Product |
| 1 | Thiourea | Methyl 2-amino-4-(4-cyanophenyl)thiazole-5-carboxylate |
| 2 | Thioacetamide | Methyl 4-(4-cyanophenyl)-2-methylthiazole-5-carboxylate |
| 3 | Phenylthioacetamide | Methyl 4-(4-cyanophenyl)-2-benzylthiazole-5-carboxylate |
Generation and Reactivity of Carbenoid or Ylide Intermediates (e.g., Doyle-Kirmse type transformations)
The Doyle-Kirmse reaction typically involves the reaction of a metal carbene, generated from a diazo compound, with an allyl sulfide (B99878) or related compound. wikipedia.org While this compound does not directly participate in the classical Doyle-Kirmse reaction as the carbene precursor, α-bromoesters can be precursors to other reactive intermediates like ylides or carbenoids under specific conditions. For instance, treatment of α-bromoesters with a phosphine (B1218219) can lead to the formation of a phosphonium (B103445) ylide, which can then undergo Wittig-type reactions. Alternatively, under reducing conditions or with certain transition metals, the carbon-bromine bond can be activated to generate a carbenoid-like species. These intermediates can then participate in various transformations, including cyclopropanation or C-H insertion reactions.
Radical Chemistry and Reductive Transformations
The presence of a weak carbon-bromine bond at a benzylic position makes this compound susceptible to radical reactions. These transformations often involve the homolytic cleavage of the C-Br bond to generate a carbon-centered radical, which can then undergo various subsequent reactions.
α-Oxygenation Pathways of α-Bromocarbonyl Systems
The α-position of carbonyl compounds is prone to oxidation, and in the case of α-bromocarbonyl systems, this can be achieved through radical pathways. While specific studies on this compound are not extensively detailed in the provided search results, the general principles of α-oxygenation of α-bromocarbonyl compounds can be applied.
One method for the α-oxygenation of α-bromo-α,α-dialkyl-substituted carbonyl compounds involves a debrominative oxygenation protocol. nih.gov This process can be promoted by reagents such as 2-aryl-1,3-dimethylbenzimidazolines in the presence of air, leading to the formation of α-hydroxy analogues. nih.gov The reaction proceeds through the generation of α-keto-alkyl and benzimidazolyl radicals via a dissociative electron transfer from the benzimidazoline to the α-bromoketone substrate. nih.govnih.gov The resulting α-keto-alkyl radical can then react with molecular oxygen. nih.govnih.gov
Another approach involves the use of potassium superoxide (B77818) (KO2), which serves as a source of the superoxide anion (O2•–). researchgate.netnih.gov The superoxide anion can react with α-bromoacyl chlorides to yield aldehydes through a cyclic peroxidic intermediate. rsc.org While this specific reaction involves an acyl chloride, the underlying principle of superoxide reacting with an α-halocarbonyl compound is relevant. The reaction of α-bromocarbonyl compounds with superoxide can be a key step in α-oxygenation pathways.
Table 1: Reagents for α-Oxygenation of α-Bromocarbonyl Systems
| Reagent | Conditions | Outcome |
|---|---|---|
| 2-Aryl-1,3-dimethylbenzimidazolines/Air | Room temperature | α-Hydroxycarbonyl product nih.gov |
This table is based on general reactions of α-bromocarbonyl systems and may be applicable to this compound.
Selective Reductive Debromination Studies
Selective removal of the bromine atom from this compound, without affecting the ester or cyano groups, is a valuable transformation. Sodium dithionite (B78146) (Na2S2O4), also known as sodium hydrosulfite, is an inexpensive and safe reducing agent that can be used for the reduction of various functional groups. organic-chemistry.org It has been employed in the reductive dehalogenation of phenols and heteroaromatics in an aqueous medium. rsc.org Given its utility in reducing nitro and diazonium compounds, it is a plausible reagent for the reductive debromination of α-bromocarbonyl compounds. organic-chemistry.org The mechanism of reduction by sodium dithionite can involve radical intermediates. organic-chemistry.org
Another approach for the dehalogenation of α-halocarbonyl compounds involves visible-light-driven catalysis with copper complexes, using ascorbic acid as a hydrogen atom source in an environmentally friendly water/ethanol solvent system. acs.org
Table 2: Potential Reagents for Selective Reductive Debromination
| Reagent | Conditions | Potential Product |
|---|---|---|
| Sodium Dithionite (Na2S2O4) | Aqueous medium | Methyl 2-(4-cyanophenyl)acetate rsc.org |
This table outlines potential methods for the reductive debromination of this compound based on general methodologies.
Investigation of Radical Cleavage Reactions
The carbon-bromine bond in α-bromocarbonyl compounds is susceptible to homolytic cleavage, which is the initiation step for many radical reactions. masterorganicchemistry.com This cleavage can be induced by light (photolysis) or by radical initiators. masterorganicchemistry.com Photocatalysis has emerged as a powerful tool for generating C(sp3) radicals from C-X (where X is a halogen) bonds. rsc.org Visible light photoredox catalysis can facilitate the cleavage of the C-Br bond in α-bromoesters, leading to the formation of a carbon-centered radical. nih.gov This radical intermediate can then participate in various subsequent reactions, including coupling with other radical species. nih.gov
The fate of the resulting α-carbonyl radical is dependent on the reaction conditions and the presence of other reagents. In the absence of trapping agents, it may abstract a hydrogen atom to form the debrominated product. However, the primary focus of radical cleavage investigations is often on the formation of new carbon-carbon or carbon-heteroatom bonds. The fragmentation of α-acyloxy and α-alkoxycarbonyloxy radicals to form ketones and acyl or alkoxycarbonyl radicals has been studied, although these fragmentations can be slow processes. beilstein-journals.org
Transformations of the Cyano Moiety
The cyano group of this compound offers another site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, amides, and amines.
Selective Hydrolysis to Carboxylic Acids or Amides
The hydrolysis of nitriles can yield either amides or carboxylic acids, depending on the reaction conditions. youtube.com Achieving selectivity between these two products is a key consideration, especially in the presence of an ester group which is also susceptible to hydrolysis. nih.gov
Hydrolysis to Carboxylic Acids: Acid-catalyzed hydrolysis of nitriles typically requires harsh conditions, such as refluxing in concentrated acid, to proceed to the carboxylic acid. studymind.co.ukyoutube.com Base-promoted hydrolysis, using a stoichiometric amount of a strong base like sodium hydroxide (B78521), also leads to the formation of the carboxylate salt, which upon acidification yields the carboxylic acid. youtube.com
Selective Hydrolysis to Amides: The partial hydrolysis of nitriles to amides can be achieved under more controlled conditions. Base-catalyzed hydration of nitriles using catalytic amounts of a base like sodium hydroxide can selectively produce amides, with minimal formation of the corresponding carboxylic acid. rsc.org Transition metal-free methods using reagents like tetrabutylammonium (B224687) hydroxide (TBAH) have also been developed for the selective hydration of nitriles to amides. researchgate.net The choice of solvent and temperature can also influence the selectivity of the hydrolysis reaction. semanticscholar.org
Table 3: Conditions for Selective Hydrolysis of the Cyano Group
| Product | Reagents | Conditions |
|---|---|---|
| Carboxylic Acid | Concentrated HCl | Reflux studymind.co.uk |
| Carboxylic Acid | NaOH (stoichiometric) | Heat youtube.com |
| Amide | NaOH (catalytic) | Controlled temperature rsc.org |
This table provides a general overview of conditions for nitrile hydrolysis, which could be applied to this compound, though selectivity in the presence of the ester and bromo groups would need to be considered.
Reduction to Amines
The reduction of the nitrile group provides a direct route to primary amines. wikipedia.org This transformation can be accomplished using various reducing agents and methodologies.
Catalytic Hydrogenation: Catalytic hydrogenation is an economical and widely used method for the reduction of nitriles to primary amines. wikipedia.orgbme.hu Common catalysts include Group 10 metals such as Raney nickel, palladium, or platinum. studymind.co.ukwikipedia.orgchemguide.co.uk The reaction is typically carried out under hydrogen pressure and may require elevated temperatures. studymind.co.uk The choice of catalyst and reaction conditions is crucial to avoid the formation of secondary and tertiary amine byproducts. wikipedia.org
Stoichiometric Reductions: Strong reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for the reduction of nitriles to primary amines. studymind.co.ukchemguide.co.uklibretexts.org The reaction is typically performed in an ethereal solvent followed by an aqueous workup. chemguide.co.uk Other hydride reagents such as lithium borohydride (B1222165) and diborane (B8814927) can also be used. wikipedia.org Diisopropylaminoborane in the presence of catalytic lithium borohydride has been shown to reduce a variety of nitriles. nih.gov
Table 4: Methods for the Reduction of the Cyano Group to an Amine
| Method | Reagents | Typical Conditions |
|---|---|---|
| Catalytic Hydrogenation | H2, Raney Ni, Pd, or Pt | High pressure, elevated temperature studymind.co.ukwikipedia.org |
| Stoichiometric Reduction | Lithium Aluminum Hydride (LiAlH4) | Ethereal solvent, aqueous workup chemguide.co.uk |
This table summarizes common methods for nitrile reduction. The compatibility of these methods with the bromo and ester functionalities in this compound would need to be evaluated experimentally.
Nucleophilic Addition to the Nitrile Group
The nitrile group (C≡N) in this compound is a key functional group that exhibits susceptibility to nucleophilic attack. The carbon atom of the nitrile is electrophilic due to the polarization of the carbon-nitrogen triple bond. This allows for the addition of various nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. One of the most significant reactions involving the nitrile group in this context is the [3+2] cycloaddition with azides to form tetrazoles.
This transformation is a powerful method for the synthesis of 5-substituted 1H-tetrazoles, which are important scaffolds in medicinal chemistry. The reaction is typically facilitated by the use of an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a catalyst. Catalysts like zinc chloride or ammonium (B1175870) salts can activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. The reaction proceeds through the initial addition of the azide to the nitrile, followed by an intramolecular cyclization to form the stable tetrazole ring.
The general mechanism involves the nucleophilic attack of the azide anion on the electrophilic carbon of the nitrile group. This is followed by a concerted electrocyclization process to yield the tetrazole anion, which is subsequently protonated during workup to give the final product. Various catalysts and reaction conditions have been developed to improve the efficiency and safety of this transformation. organic-chemistry.org
Table 1: Synthesis of Tetrazole via Nucleophilic Addition
| Reactant | Reagent | Catalyst | Solvent | Product |
|---|---|---|---|---|
| This compound | Sodium Azide (NaN₃) | Zinc Chloride (ZnCl₂) | N,N-Dimethylformamide (DMF) | Methyl 2-bromo-2-(4-(1H-tetrazol-5-yl)phenyl)acetate |
Ester Reactivity and Transesterification
The methyl ester functionality in this compound is another reactive site within the molecule. The carbonyl carbon of the ester group is electrophilic and can undergo nucleophilic acyl substitution. Two primary reactions involving this group are hydrolysis and transesterification.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-2-(4-cyanophenyl)acetic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is typically irreversible and involves the attack of a hydroxide ion on the carbonyl carbon. Acid-catalyzed hydrolysis is an equilibrium process that involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.
Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. For this compound, the methyl group can be exchanged for other alkyl or aryl groups. This reaction can be catalyzed by acids (like sulfuric acid or Lewis acids) or bases. organic-chemistry.org Lewis acids such as titanium tetrachloride or zinc chloride have been shown to be effective catalysts for the transesterification of similar α-bromo esters. google.com The reaction is typically driven to completion by using the alcohol reactant as the solvent or by removing the methanol (B129727) byproduct. organic-chemistry.orggoogle.com
Table 2: Transesterification of this compound
| Reactant | Reagent (Alcohol) | Catalyst | Condition | Product |
|---|---|---|---|---|
| This compound | Ethanol | Titanium Tetrachloride (TiCl₄) | Reflux | Ethyl 2-bromo-2-(4-cyanophenyl)acetate |
| This compound | Isopropanol | Scandium(III) triflate (Sc(OTf)₃) | Reflux | Isopropyl 2-bromo-2-(4-cyanophenyl)acetate |
Table 3: Hydrolysis of this compound
| Reactant | Reagent | Condition | Product |
|---|---|---|---|
| This compound | Sodium Hydroxide (aq) | Heat | 2-bromo-2-(4-cyanophenyl)acetic acid |
| This compound | Hydrochloric Acid (aq) | Reflux | 2-bromo-2-(4-cyanophenyl)acetic acid |
Application As a Strategic Synthetic Intermediate for Complex Molecules
Utility in Pharmaceutical Synthesis
In the realm of pharmaceutical chemistry, the quest for novel therapeutic agents with improved efficacy and safety profiles is a constant endeavor. Methyl 2-bromo-2-(4-cyanophenyl)acetate serves as a key starting material and intermediate in the synthesis of various biologically active compounds.
While direct synthesis of a commercially available drug from this compound is not extensively documented in publicly available literature, its structural motifs are present in various active pharmaceutical ingredients (APIs). For instance, α-brominated phenylacetic acid esters are crucial intermediates in the synthesis of anticoagulants like clopidogrel. google.com The cyanophenyl group is also a feature in numerous bioactive molecules, suggesting the potential of this compound as a precursor for novel drug candidates.
Research into related compounds further underscores its potential. For example, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their anticancer and antimicrobial activities. This highlights the utility of the bromophenyl group, a core feature of the target compound, in the development of new therapeutic agents.
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their diverse biological activities. apolloscientific.co.ukgoogle.com this compound and its analogs are instrumental in the construction of these complex ring systems.
A notable example is the synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. google.com In this research, the related compound α-bromo-4-cyanoacetophenone is used to construct the thiazole (B1198619) ring, a privileged scaffold in medicinal chemistry. The resulting compounds demonstrated significant efficacy against various cancer cell lines. google.com
Furthermore, research on the synthesis of heterocyclic derivatives from ω-bromoacetophenones has yielded compounds with promising antitumor activity. bldpharm.comnih.gov These studies demonstrate how the bromo- and cyanophenyl-containing precursors can be cyclized to form various heterocyclic systems, including 1,2,4-triazines and pyridines, which are then evaluated for their biological properties. bldpharm.comnih.gov The reactivity of the α-bromo position is key to these synthetic transformations.
The following table summarizes some of the heterocyclic scaffolds synthesized from precursors related to this compound and their potential therapeutic applications:
| Heterocyclic Scaffold | Precursor Type | Potential Therapeutic Application |
| Thiazol-2-ylhydrazones | α-bromo-4-cyanoacetophenone | Anticancer |
| 1,2,4-Triazines | ω-bromoacetophenone derivatives | Antitumor |
| Pyridines | ω-bromoacetophenone derivatives | Antitumor |
| Thiazol-2-amines | p-bromoacetophenone | Anticancer, Antimicrobial |
Role in Agrochemical Synthesis
The development of effective and selective agrochemicals is crucial for global food security. This compound and structurally similar compounds are valuable intermediates in the synthesis of herbicides, insecticides, and fungicides.
The cyanophenyl moiety is a common feature in a number of herbicidal compounds. A notable example is the patent for 2,6-dibromo-4-cyanophenyl ester compounds, which exhibit significant weeding activity. google.com These compounds are effective in controlling various single and double cotyledon weeds. google.com While this patent does not specifically name this compound as the direct precursor, it highlights the importance of the dibromo-cyanophenyl structure in herbicidal applications, a structure closely related to the target compound.
The cyanophenyl group is also found in certain classes of insecticides. For instance, cyano anthranilamide insecticides have been developed for pest control. google.com The synthesis of these complex molecules often involves multi-step processes where intermediates containing the cyanophenyl group are essential.
In the area of fungicide development, while direct use of this compound is not prominently reported, related structures are of significant interest. For example, a novel fungicide, 2-(4-bromophenyl carbamoyl)phenyl acetate (B1210297), has been synthesized and shown to have good antifungal activity against various plant pathogens. nih.gov Additionally, research into compounded fungicides has explored combinations that include bromothalonil, a broad-spectrum bactericide. google.com These examples underscore the relevance of the bromo- and cyanophenyl-containing building blocks in the creation of new crop protection agents.
Application in Materials Science
Despite extensive searches of scientific literature and patent databases, no specific applications of this compound in the field of materials science, including the synthesis of liquid crystals or advanced polymers, have been identified. While cyanophenyl groups are known to be components of some liquid crystal structures and specialty polymers, the specific utility of this compound in these areas is not documented in the available resources. colorado.eduajchem-a.combeilstein-journals.orgbiomedres.us
Precursor for Novel Materials with Tailored Properties
The quest for advanced materials with specific optical, electronic, and physical properties is a driving force in modern chemistry. This compound serves as a promising precursor for such materials, particularly those exhibiting Aggregation-Induced Emission (AIE).
AIE is a photophysical phenomenon where non-luminescent molecules are induced to emit light intensely upon aggregation. nih.gov This property is highly sought after for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The tetraphenylethylene (B103901) (TPE) scaffold is a well-known AIE luminogen. cmu.edu The synthesis of functionalized TPE derivatives often involves the strategic introduction of various substituents to tune their emission characteristics.
The 4-cyanophenyl group present in this compound is a common substituent in AIE-active molecules. It can act as an electron-withdrawing group, influencing the intramolecular charge transfer (ICT) characteristics of the final molecule and thus its photophysical properties. While direct synthesis of AIE materials from this specific bromoacetate (B1195939) is not extensively documented in dedicated studies, its structural motifs are integral to many AIE-active compounds. The bromo- and ester- functionalities provide reactive handles for coupling reactions, such as Suzuki or Stille couplings, to construct the sterically hindered frameworks typical of AIEgens that restrict intramolecular rotation in the aggregated state. cmu.edu
Table 1: Potential Applications of Materials Derived from this compound
| Potential Application | Desired Property | Role of the 4-Cyanophenyl Group |
| Organic Light-Emitting Diodes (OLEDs) | High solid-state fluorescence quantum yield | Electron-withdrawing, tuning of HOMO/LUMO levels |
| Chemical Sensors | "Turn-on" fluorescence upon aggregation | Modulation of photophysical properties in response to analytes |
| Bio-imaging | Bright emission in aggregated state for cell visualization | Biocompatibility and targeted aggregation |
Monomer or Building Block for Polymer Synthesis
The structure of this compound makes it an ideal candidate for use as an initiator in controlled radical polymerization techniques, specifically Atom Transfer Radical Polymerization (ATRP). cmu.edu ATRP is a powerful method for synthesizing polymers with well-defined architectures, controlled molecular weights, and low polydispersity. nih.gov
The key to ATRP is the use of a transition metal catalyst to reversibly activate and deactivate a dormant polymer chain, which has a terminal halogen atom. The α-bromo ester group in this compound is a classic initiating site for ATRP. cmu.edu When used as an initiator, the molecule fragments at the carbon-bromine bond in the presence of a suitable catalyst (typically a copper complex), generating a radical that can then propagate by adding to monomer units like styrene (B11656) or methyl methacrylate (B99206) (MMA). nih.govsigmaaldrich.com
The use of this specific molecule as an initiator would result in polymer chains with a 4-cyanophenylacetate group at one end. This terminal functional group can be advantageous for subsequent polymer modifications or for influencing the properties of the resulting polymer. For instance, the polar cyano group could impact the solubility or self-assembly behavior of the polymer.
Table 2: Suitability of this compound as an ATRP Initiator
| Feature | Relevance to ATRP | Potential Monomers |
| α-Bromo Ester Group | Efficient initiating site for controlled radical polymerization. | Styrene, Methyl Methacrylate (MMA), Acrylates. cmu.edusigmaaldrich.com |
| 4-Cyanophenyl Group | Introduces a functional end-group to the polymer chain. | Can be used with a variety of vinyl monomers. |
| Well-defined Initiation | Allows for the synthesis of polymers with predictable molecular weights and narrow distributions. | Applicable to monomers that undergo radical polymerization. |
Development of Fine Chemicals and Specialty Compounds
This compound is a valuable intermediate for the synthesis of a variety of fine chemicals and specialty compounds, particularly heterocyclic structures that are prevalent in medicinal chemistry.
One of the most important applications is in the synthesis of substituted thiazoles. The Hantzsch thiazole synthesis is a classic method that involves the reaction of an α-haloketone with a thiourea. organic-chemistry.orgmdpi.com Although this compound is an α-bromo ester, it can undergo analogous reactions with thioureas to form 2-aminothiazole (B372263) derivatives. researchgate.netijper.org These thiazole rings are core structures in many pharmaceutically active compounds.
Furthermore, the reactive nature of this bromoacetate allows it to be a building block for other complex molecules. The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a wide range of derivatives. guidechem.com Compounds with similar structural features, such as brominated cyanophenyl derivatives, are known intermediates in the synthesis of pharmaceuticals, including psychoactive substances and other therapeutic agents. nih.gov
The synthesis of substituted thiophenes is another area where this compound could be utilized, although perhaps through less direct routes than the classical Gewald reaction which typically requires an α-methylene carbonyl compound. organic-chemistry.orgnih.govresearchgate.netarkat-usa.org Nevertheless, the combination of a reactive bromine atom and a versatile cyano group makes this compound a strategic starting material for multi-step syntheses of complex specialty chemicals.
Table 3: Synthetic Utility in Fine Chemical Synthesis
| Target Compound Class | Key Reaction Type | Importance of Product |
| Substituted Thiazoles | Hantzsch Thiazole Synthesis (or analogue) | Core structures in many pharmaceuticals. organic-chemistry.orgijper.org |
| Functionalized Aromatics | Nucleophilic Substitution | Building blocks for agrochemicals and materials. |
| Pharmaceutical Intermediates | Multi-step organic synthesis | Precursors for complex active pharmaceutical ingredients. guidechem.comnih.gov |
Structure Reactivity Relationships and Mechanistic Investigations of Methyl 2 Bromo 2 4 Cyanophenyl Acetate
Electronic and Steric Effects of the α-Bromo Substituent on Reaction Pathways
The reactivity of Methyl 2-bromo-2-(4-cyanophenyl)acetate is significantly dictated by the presence of the bromine atom at the α-carbon. This halogen exerts both electronic and steric effects that influence the pathways of its chemical transformations, particularly in nucleophilic substitution reactions.
Electronic Effects: The bromine atom is highly electronegative, leading to a significant inductive electron-withdrawing effect (-I effect). This effect polarizes the carbon-bromine (C-Br) bond, rendering the α-carbon electrophilic and thus susceptible to attack by nucleophiles. This electron withdrawal also serves to stabilize the transition state of nucleophilic substitution reactions, thereby increasing the reaction rate. In reactions proceeding through a carbocation intermediate (SN1-type reactions), the bromine atom's ability to act as a good leaving group is paramount.
Steric Effects: The size of the bromine atom introduces steric hindrance around the α-carbon. In bimolecular nucleophilic substitution (SN2) reactions, which require a backside attack by the nucleophile, significant steric bulk can impede the approach of the nucleophile, thereby slowing down the reaction rate. However, in the context of α-halo esters, this steric hindrance is often counterbalanced by the electronic activation of the α-carbon. The interplay between these opposing factors determines the predominant reaction pathway. For instance, highly hindered nucleophiles or substrates may favor SN1-type mechanisms over SN2.
Influence of the 4-Cyanophenyl Group on Molecular Reactivity and Regioselectivity
The 4-cyanophenyl group is a powerful electron-withdrawing moiety due to the strong -I (inductive) and -M (mesomeric or resonance) effects of the nitrile (-CN) group. This electronic influence is transmitted through the benzene (B151609) ring to the benzylic α-carbon, profoundly affecting the molecule's reactivity.
The electron-withdrawing nature of the 4-cyanophenyl group further enhances the electrophilicity of the α-carbon, making it more reactive towards nucleophiles. In the context of SN1 reactions, the 4-cyanophenyl group would destabilize a developing positive charge on the benzylic carbon. Conversely, for reactions involving the formation of a carbanion at the α-position, the cyano group would provide significant resonance stabilization.
In terms of regioselectivity, the electronic properties of the 4-cyanophenyl group can direct the outcome of reactions involving the aromatic ring. The cyano group is a meta-directing deactivator in electrophilic aromatic substitution reactions. However, for nucleophilic aromatic substitution, it acts as a strong activating group, directing incoming nucleophiles to the ortho and para positions relative to itself.
Stereochemical Control and Diastereoselectivity in Reactions Involving the Chiral α-Carbon
The α-carbon of this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers. Reactions occurring at this stereocenter can proceed with varying degrees of stereochemical control, leading to either retention, inversion, or racemization of the configuration.
In a classic SN2 reaction, the backside attack of the nucleophile leads to a complete inversion of the stereochemical configuration at the α-carbon. This is a highly stereospecific process. Conversely, an SN1 reaction, which proceeds through a planar carbocation intermediate, would typically result in racemization, as the nucleophile can attack from either face of the planar intermediate with equal probability.
The diastereoselectivity of reactions becomes relevant when the reacting partner is also chiral or when a new stereocenter is formed during the reaction. The existing stereochemistry at the α-carbon of this compound can influence the stereochemical outcome at a newly forming stereocenter, leading to a preference for one diastereomer over another. This is often due to steric interactions in the transition state that favor one spatial arrangement over others. Kinetic studies of nucleophilic substitution reactions on similar α-bromo arylacetates have shown that the stereochemical outcome is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.
Computational Chemistry Studies
Computational chemistry provides a powerful lens through which to investigate the structure, reactivity, and mechanistic details of molecules like this compound at an atomic level of detail.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Analysis.researchgate.net
Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional geometry and electronic properties of molecules. For this compound, DFT calculations can provide optimized bond lengths, bond angles, and dihedral angles, offering a precise model of its ground-state structure. Furthermore, analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal insights into the molecule's reactivity. The LUMO is often centered on the antibonding orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack. DFT can also be employed to calculate various electronic properties, as shown in the table below for a related compound, which helps in understanding the charge distribution and reactive sites within the molecule. researchgate.net
| Calculated Property | Value |
| HOMO-LUMO Gap | 4.343 eV |
| Highest Occupied Molecular Orbital (HOMO) | - |
| Lowest Unoccupied Molecular Orbital (LUMO) | - |
Data for a structurally related bromo-substituted aromatic compound. researchgate.net
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling.mit.edu
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions. By locating and characterizing the transition state structures, chemists can gain a deep understanding of the reaction mechanism. For reactions of this compound, such as nucleophilic substitution, computational models can be used to compare the energy barriers of competing SN1 and SN2 pathways. This allows for a prediction of the favored mechanism under different conditions. The geometry of the transition state, including the bond-forming and bond-breaking distances, can be precisely calculated, providing a static picture of the fleeting moment of chemical transformation. Recent advances in machine learning have also enabled the rapid prediction of transition state structures, accelerating the process of mechanistic elucidation. mit.edu
Prediction of Spectroscopic Properties to Aid Characterization
Computational methods can predict various spectroscopic properties, which are invaluable for the characterization of newly synthesized compounds and for the interpretation of experimental data. For this compound, DFT and other quantum chemical methods can be used to calculate its expected infrared (IR) and nuclear magnetic resonance (NMR) spectra.
Calculated vibrational frequencies from IR spectra can be correlated with experimental data to confirm the presence of specific functional groups. Similarly, predicted NMR chemical shifts for both ¹H and ¹³C nuclei can aid in the assignment of experimental spectra, helping to confirm the molecular structure. While no specific predicted spectral data for this compound is publicly available, the table below shows typical chemical shifts for a similar compound, Methyl 2-bromo-2-phenylacetate, which can serve as a useful reference.
| Nucleus | Predicted Chemical Shift (ppm) |
| α-CH | 5.3-5.5 |
| O-CH₃ | 3.7-3.9 |
| Aromatic C-H | 7.3-7.5 |
Note: These are approximate values for a related compound and would be influenced by the 4-cyano substituent.
Spectroscopic Probes for Reaction Monitoring and Intermediate Detection (e.g., Electron Spin Resonance for Radical Intermediates)
In the mechanistic investigation of reactions involving This compound , particularly those proceeding through single-electron transfer (SET) pathways or homolytic cleavage of the carbon-bromine bond, the direct detection and characterization of transient radical intermediates are of paramount importance. Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), stands as a powerful and definitive technique for this purpose. libretexts.orgunibo.it It is uniquely sensitive to species with unpaired electrons, such as free radicals, providing detailed information about their electronic structure and local environment. libretexts.orgunibo.it
Reactions initiated by photolysis, radical initiators (e.g., AIBN), or transition metals can induce the homolysis of the C-Br bond in This compound . This cleavage generates a resonance-stabilized benzylic radical, the methyl 2-(4-cyanophenyl)acetate radical. The stability of this intermediate is enhanced by the delocalization of the unpaired electron across the adjacent phenyl ring and the carbonyl group of the ester.
ESR spectroscopy can be employed to monitor the formation and decay of this radical intermediate in real-time. The fundamental principle of ESR involves the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. unibo.it The resulting spectrum's fine structure, known as hyperfine splitting, arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹⁴N). libretexts.org Analysis of this hyperfine structure provides a veritable fingerprint of the radical, allowing for its unambiguous identification.
For the methyl 2-(4-cyanophenyl)acetate radical, the primary hyperfine couplings would be expected from the α-hydrogen, the protons on the aromatic ring, and the nitrogen of the cyano group. The magnitude of the hyperfine coupling constants (hfcs, denoted as a) is directly proportional to the spin density of the unpaired electron at the interacting nucleus.
Table 1: Predicted ESR Spectroscopic Parameters for the Methyl 2-(4-cyanophenyl)acetate Radical
| Parameter | Interacting Nucleus | Predicted Hyperfine Coupling Constant (a) / Gauss (G) |
| g-factor | - | ~2.0025 |
| a(Hα) | α-Hydrogen | 15.0 - 20.0 |
| a(Hortho) | 2 x ortho-Hydrogens | 2.0 - 5.0 |
| a(Hmeta) | 2 x meta-Hydrogens | < 1.0 |
| a(N) | Cyano-Nitrogen | 1.0 - 2.5 |
Note: The values in this table are hypothetical and based on typical ranges for similar organic radicals. Actual experimental values may vary.
In practice, due to the often short lifetimes and low concentrations of radical intermediates, spin trapping techniques are frequently used in conjunction with ESR. researchgate.net This method involves adding a "spin trap" molecule (e.g., a nitrone or nitroso compound) to the reaction mixture. The spin trap reacts rapidly with the transient radical to form a much more stable and persistent nitroxide radical adduct. researchgate.net This adduct is readily detectable by ESR, and the hyperfine coupling constants of the adduct's spectrum can be used to deduce the structure of the original, short-lived radical.
For instance, using Phenyl N-tert-butylnitrone (PBN) as a spin trap in a reaction generating the methyl 2-(4-cyanophenyl)acetate radical would yield a PBN adduct. The analysis of the ESR spectrum of this new, more stable radical would show characteristic hyperfine splittings from the nitroxide nitrogen and the β-hydrogen, with the magnitude of the β-hydrogen splitting being indicative of the type of radical trapped.
Conclusion and Future Research Perspectives
Synthesis of Current Academic Understanding of Methyl 2-bromo-2-(4-cyanophenyl)acetate
This compound is a bifunctional molecule featuring a reactive benzylic bromide and a methyl ester, with a nitrile group on the aromatic ring that can be used for further chemical modifications. The academic understanding of this compound is primarily centered on its role as a valuable intermediate in organic synthesis.
The synthesis of this compound typically proceeds through the bromination of its precursor, Methyl 2-(4-cyanophenyl)acetate. A common method for the synthesis of the precursor involves the esterification of 4-cyanophenylacetic acid with methanol (B129727) in the presence of a catalyst such as thionyl chloride. chemicalbook.com The subsequent alpha-bromination of the resulting ester can be achieved using standard brominating agents like N-bromosuccinimide (NBS) under radical initiation conditions, a reaction well-established for benzylic positions.
The reactivity of the molecule is dominated by the lability of the bromine atom at the benzylic position, making it an excellent electrophile for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in synthetic chemistry. The electron-withdrawing nature of the cyano group and the ester moiety can influence the reaction rates and pathways.
Identification of Unexplored Research Avenues and Methodological Challenges
Despite its potential, "this compound" remains a relatively underexplored compound in the scientific literature. A significant gap exists in the comprehensive characterization and documentation of its reactivity profile with a wide array of nucleophiles.
Unexplored Research Avenues:
Asymmetric Synthesis: The development of enantioselective methods for the synthesis of chiral derivatives of this compound could open up new avenues for the preparation of stereochemically defined biologically active molecules.
Catalytic Functionalization: The exploration of transition-metal-catalyzed cross-coupling reactions at the benzylic position could provide novel and efficient routes to a diverse range of substituted phenylacetate (B1230308) derivatives.
Polymer Chemistry: The potential of this compound as a monomer or a functionalizing agent in polymer synthesis remains largely unexplored. The presence of the reactive bromide and the polar cyano group could impart interesting properties to polymeric materials.
Mechanistic Studies: Detailed mechanistic investigations into its reactions, including kinetic and computational studies, would provide a deeper understanding of its reactivity and aid in the rational design of new synthetic methodologies.
Methodological Challenges:
Stability: Like many benzylic bromides, this compound may have limited stability, potentially undergoing decomposition or elimination reactions under certain conditions. This necessitates careful handling and optimization of reaction conditions.
Selectivity: In reactions with polyfunctional nucleophiles, achieving high regioselectivity can be a challenge.
Purification: The purification of the compound and its reaction products may require careful chromatographic techniques to separate them from starting materials and byproducts.
Future Directions for Novel Applications and Synthetic Innovations
The future for this compound is bright, with numerous potential applications and avenues for synthetic innovation.
Novel Applications:
Medicinal Chemistry: Its role as a key intermediate in the synthesis of novel heterocyclic compounds with potential therapeutic activities is a primary area for future exploration. The synthesis of nitrogen-containing heterocycles, such as 1,2,4-triazin-6-ones, from α-haloesters has been reported, suggesting a promising application for this compound. tubitak.gov.trresearchgate.net The 4-cyanophenyl moiety is also a feature in some anticancer agents, indicating the potential for this building block in the development of new therapeutics. rsc.org
Materials Science: The incorporation of the 4-cyanophenyl group into organic materials can lead to desirable electronic and photophysical properties. Future research could focus on utilizing this compound in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials.
Agrochemicals: The development of new pesticides and herbicides often involves the synthesis of complex organic molecules. The reactivity of this compound could be harnessed to create novel agrochemical candidates.
Synthetic Innovations:
Flow Chemistry: The use of continuous flow technology for the synthesis and subsequent reactions of this compound could offer advantages in terms of safety, scalability, and reaction control, particularly for managing potentially unstable intermediates.
Biocatalysis: The application of enzymes for the enantioselective synthesis or transformation of this compound could provide environmentally friendly and highly selective synthetic routes.
Multicomponent Reactions: Designing novel multicomponent reactions involving this compound would enable the rapid and efficient construction of complex molecular scaffolds in a single step.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
